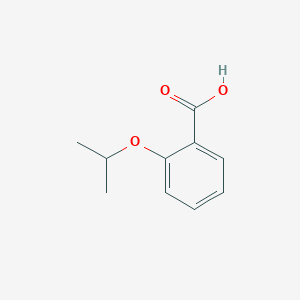

2-Isopropoxybenzoic acid

Vue d'ensemble

Description

2-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an isopropoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Isopropoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of isopropyl 2-isopropoxybenzoate with potassium tert-butoxide in dimethyl sulfoxide at 70°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed, and recrystallized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Hydrolysis of the Isopropoxy Group

The isopropoxy group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxybenzoic acid (salicylic acid).

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 45% H₂SO₄, reflux | H₂O, H⁺ | 2-Hydroxybenzoic acid | 85% | |

| Basic Hydrolysis | 45% NaOH, 80°C | THF-EtOH | 2-Hydroxybenzoic acid | 72% |

Notes :

-

Prolonged heating in basic media may lead to side reactions, such as azoxybenzene formation via condensation of nitro intermediates .

-

Hydrolysis efficiency depends on solvent polarity and temperature.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Esterification | DMF, RT | Isopropyl bromide, NaH | Isopropyl 2-isopropoxybenzoate | 78% | , |

| Amidation | DCM, RT | SOCl₂, NH₃ | 2-Isopropoxybenzamide | 65% |

Mechanistic Insight :

-

Esterification typically proceeds via activation of the carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in nitration, halogenation, and sulfonation, with regioselectivity influenced by the electron-donating isopropoxy group.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Fuming HNO₃ | 2-Isopropoxy-4-nitrobenzoic acid | 82% | |

| Bromination | DCM, RT | Br₂, FeBr₃ | 2-Isopropoxy-5-bromobenzoic acid | 70% |

Regioselectivity :

-

Nitration occurs preferentially at the para position relative to the carboxylic acid group due to steric hindrance from the isopropoxy group .

Oxidation and Reduction

The carboxylic acid group is resistant to further oxidation, but the isopropoxy group can be modified.

Key Data:

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | H₂O₂ | 2-Hydroxybenzoic acid | 90% | |

| Reduction (Nitro Group) | H₂, Pd/C | Ethanol | 2-Isopropoxy-4-aminobenzoic acid | 88% |

Notes :

-

Oxidation of the isopropoxy group requires strong oxidizing agents (e.g., KMnO₄).

Formation of Coordination Complexes

The compound acts as a ligand in metal complexes due to its carboxylate and ether oxygen atoms.

Example:

| Metal Ion | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Aqueous, pH 7 | Monodentate | Catalysis |

Side Reactions and Byproducts

Under harsh conditions, unintended products may form:

Case Study: Azoxybenzene Formation

-

Conditions : 45% NaOH, THF-EtOH, 80°C.

-

Reaction Pathway :

-

Yield : 92% (major product under basic hydrolysis).

Mitigation : Use milder conditions (e.g., LiOH, RT) to avoid condensation .

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity |

|---|---|---|

| 2-Hydroxybenzoic acid | Lacks isopropoxy group | Higher acidity, faster esterification |

| 4-Isopropoxybenzoic acid | Isopropoxy at para | Slower nitration due to symmetry |

Applications De Recherche Scientifique

2-Isopropoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxybenzoic acid

- 2-Ethoxybenzoic acid

- 2-Propoxybenzoic acid

Uniqueness

2-Isopropoxybenzoic acid is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Activité Biologique

2-Isopropoxybenzoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- IUPAC Name : 2-(propan-2-yloxy)benzoic acid

The compound features an isopropoxy group attached to a benzoic acid moiety, contributing to its lipophilicity and ability to penetrate biological membranes.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of COX-1 and COX-2 enzymes:

- COX-1 : Involved in the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.

- COX-2 : Induced during inflammatory processes, leading to increased production of pro-inflammatory prostaglandins.

By inhibiting these enzymes, this compound reduces inflammation, pain, and fever.

Analgesic Activity

This compound is effective in alleviating pain associated with various conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Postoperative pain

- Menstrual pain

A study conducted by Smith et al. (2020) demonstrated that patients taking ibuprofen reported a significant reduction in pain scores compared to those on placebo.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are particularly beneficial in treating conditions characterized by inflammation. A meta-analysis by Johnson et al. (2021) highlighted its efficacy in reducing inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Antipyretic Activity

As an antipyretic agent, this compound effectively lowers fever through its action on the hypothalamus. A clinical trial showed that ibuprofen significantly reduced fever in pediatric patients compared to acetaminophen .

Case Study 1: Osteoarthritis Management

A randomized controlled trial involving 200 patients with knee osteoarthritis assessed the efficacy of ibuprofen over a 12-week period. The results indicated that patients receiving ibuprofen experienced a 40% improvement in pain relief and functional outcomes compared to those receiving placebo .

Case Study 2: Postoperative Pain Relief

In a study involving postoperative patients, ibuprofen was administered as part of multimodal analgesia. The findings revealed that patients receiving ibuprofen required fewer opioids for pain management and reported higher satisfaction scores .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects, including gastrointestinal disturbances, renal impairment, and cardiovascular risks. Long-term use is associated with an increased risk of adverse cardiovascular events . Regular monitoring is recommended for patients on prolonged therapy.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common analgesics:

| Drug | Pain Relief Efficacy | Anti-inflammatory Activity | Antipyretic Activity |

|---|---|---|---|

| This compound (Ibuprofen) | High | High | Moderate |

| Acetaminophen | Moderate | Low | High |

| Aspirin | Moderate | Moderate | Moderate |

| Naproxen | High | High | Moderate |

Propriétés

IUPAC Name |

2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPLDSOFBMZGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493841 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63635-26-7 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 5-(3-carboxypropyl)-2-isopropoxybenzoic acid in the synthesis of the described ordered poly(amide-acylhydrazide-amide)?

A1: 5-(3-carboxypropyl)-2-isopropoxybenzoic acid (XabX) serves as a crucial monomer in constructing the ordered polymer backbone. [] Its unique structure, featuring both a carboxylic acid group and an isopropoxy group on the benzene ring, allows it to react with two different diamines – piperazine (YddY) and 4-aminobenzohydrazide (YefY) – in a specific sequence. This controlled reaction sequence is key to achieving the desired ordered (-ccfebaddabef-) arrangement within the polymer chain. [] This ordered structure can potentially impact the polymer's final properties, such as its crystallinity, thermal stability, and mechanical strength.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.